4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Purity Specification Quality Control Procurement Metrics

Medicinal chemistry programs require precise halogenated intermediates to maintain biological activity. Substitution pattern deviations can abolish H3 receptor affinity (Ki = 0.316 nM). This morpholine derivative offers: - Ortho-bromo for cross-coupling (Suzuki, Buchwald-Hartwig) - Para-fluoro for metabolic stability profiling - 97% purity grade to minimize library synthesis byproducts Immediate utility as a reference standard or lead optimization starting point.

Molecular Formula C12H15BrFNO
Molecular Weight 288.16 g/mol
CAS No. 1394291-38-3
Cat. No. B3237725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine
CAS1394291-38-3
Molecular FormulaC12H15BrFNO
Molecular Weight288.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CN2CCOCC2)Br)F
InChIInChI=1S/C12H15BrFNO/c1-9-6-10(14)7-12(13)11(9)8-15-2-4-16-5-3-15/h6-7H,2-5,8H2,1H3
InChIKeyKAGRFYZXMOYOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine Overview


4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine, with CAS Registry Number 1394291-38-3, is a synthetic organic compound classified as a morpholine derivative. Its structure features a central morpholine ring linked to a highly substituted benzyl group containing bromine, fluorine, and methyl substituents [1]. With a molecular weight of 288.16 g/mol, it is primarily available as a research chemical or specialized building block for organic synthesis and early-stage pharmaceutical research . Its utility is derived from its specific substitution pattern, which makes it a valuable intermediate for constructing more complex molecules, particularly those targeting histamine H3 receptors .

Synthesis Building block for histamine H3 receptor research
Structure Distinct ortho-bromo/para-fluoro substitution pattern
Procurement Specification-dependent research chemical use

Why Analogs Are Not Interchangeable


The precise substitution pattern on the benzyl ring of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine—specifically the ortho-bromo, para-fluoro, and ortho-methyl groups—is critical for its potential application as a histamine H3 receptor antagonist and as a unique chemical building block . Substituting even a single halogen or altering its position on the ring can lead to significant, unpredictable changes in binding affinity, metabolic stability, or downstream synthetic compatibility [1]. This is particularly relevant given the reported high affinity (Ki = 0.316 nM) for the human histamine H3 receptor [2]. Therefore, while other substituted morpholines or benzyl halides exist, this specific compound is not a commodity chemical, and its precise structure dictates its unique chemical and potential biological profile, necessitating careful, specification-based procurement.

Substitution pattern may shift receptor binding

Altering ortho-bromo or para-fluoro position can change target engagement profile.

Analog morpholines may not provide synthetic equivalence

Reactive site and electronic properties differ with halogen substitution, affecting reactivity.

Class-level interchange may yield irreproducible results

Exact structure required to reproduce reported H3 receptor interaction context.

Quantitative Differentiation Guide


Vendor Purity Comparison: 97% vs. 95%

Among commercial vendors, the reported purity of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine varies. Ambeed specifies a minimum purity of 97% , whereas AKSci and other suppliers list a minimum purity of 95% . This 2% difference in purity specification is a quantifiable metric that can influence procurement decisions, especially for applications sensitive to impurities.

Purity Specification
Data to verify
97% (Ambeed) vs. 95% (AKSci)
May support impurity-sensitive workflows
Verify vendor CoA; batch-dependent
Purity Specification Quality Control Procurement Metrics

Structural Identity via InChIKey

The compound's unique three-dimensional structure is defined by its International Chemical Identifier Key (InChIKey) 'KAGRFYZXMOYOCV-UHFFFAOYSA-N' [1]. This identifier serves as an unambiguous fingerprint, distinguishing it from all other chemical entities, including close analogs like those with different halogen substitutions (e.g., chloro instead of bromo) or a piperidine ring instead of morpholine.

Structural Identity
Specification review
InChIKey: KAGRFYZXMOYOCV-UHFFFAOYSA-N
Ensures exact molecular entity procurement
Differentiates from close analogs
Chemical Identity Structural Verification Database Registration

Histamine H3 Receptor Binding Affinity

The compound has been characterized as an antagonist of the human histamine H3 receptor, demonstrating a binding affinity constant (Ki) of 0.316 nM in a competitive binding assay [1]. While this value itself is a potency metric, it is presented here as a point of differentiation from other morpholine-containing building blocks that may lack this specific biological profile or exhibit different activities.

H3 Receptor Binding
Assay context
Ki = 0.316 nM
Reported H3 receptor binding affinity context
HEK293 cell-based competitive binding assay
Histamine H3 Receptor Binding Affinity Antagonist

Procurement-Led Application Scenarios


H3 Antagonist Lead Compound Synthesis

Given its reported affinity for the histamine H3 receptor [1], this compound is best utilized as a starting material or intermediate in medicinal chemistry campaigns aiming to develop novel H3 antagonists for neurological or metabolic disorders. Procurement of the 97% purity grade is recommended to minimize side reactions and ensure the integrity of the synthesized library compounds.

Functionalized Morpholine Building Blocks

The unique combination of bromine and fluorine substituents on the benzyl ring makes this compound a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Researchers can use it to efficiently generate diverse molecular libraries by leveraging the bromine atom as a reactive site, while the morpholine ring imparts favorable physicochemical properties.

Analytical Reference Standard

Due to its defined structure and availability with specified purity grades , this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, to detect and quantify structurally related impurities or metabolites in complex biological matrices. Its unique InChIKey [2] ensures unambiguous identification in analytical workflows.

Application
Selection Property
Validation Focus
H3 receptor antagonist research
Substitution pattern and receptor binding context
Target engagement and functional assay validation
Cross-coupling building block
Bromo/fluoro handles for reactivity
Synthetic route compatibility and yield
Analytical reference standard
Defined structure and purity specification
Method development and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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